molecular formula C10H22N4O2 B590426 N1,N10-Diacetyl Triethylenetetramine CAS No. 141998-22-3

N1,N10-Diacetyl Triethylenetetramine

Cat. No. B590426
CAS RN: 141998-22-3
M. Wt: 230.312
InChI Key: WJZSOPBEHMQITR-UHFFFAOYSA-N
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Description

N1,N10-Diacetyl Triethylenetetramine is a metabolite of the selective Cu (II)-chelator Triethylenetetramine . It is intended for pharmaceutical applications .


Molecular Structure Analysis

The molecular formula of N1,N10-Diacetyl Triethylenetetramine is C10H22N4O2 . Its average mass is 230.307 Da and its monoisotopic mass is 230.174271 Da .


Physical And Chemical Properties Analysis

The molecular formula of N1,N10-Diacetyl Triethylenetetramine is C10H22N4O2, and its molecular weight is 230.31 .

Mechanism of Action

Target of Action

N1,N10-Diacetyl Triethylenetetramine, also known as Triethylenetetramine (TETA), is a potent and selective copper (II)-selective chelator . It primarily targets copper ions in the body, which play a crucial role in various physiological processes.

Mode of Action

TETA works by binding to copper ions, forming a stable complex that is then excreted from the body . This interaction with copper ions helps to reduce excess body copper storage, particularly useful in conditions like Wilson’s disease .

Biochemical Pathways

The primary biochemical pathway affected by TETA is the copper homeostasis pathwayThis can have downstream effects on processes such as oxidative stress and inflammation, which are influenced by copper levels .

Pharmacokinetics

TETA and its metabolites are mainly excreted in the urine . Approximately less than 1% of the administered dose is renally excreted as unchanged drug within the first six hours of dosing . The pharmacokinetic profile of TETA is also influenced by the presence of deuterium , which can affect the drug’s absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The primary result of TETA’s action is the reduction of excess body copper storage and the amelioration of symptoms of Wilson’s disease . By promoting urinary copper excretion, TETA helps to decrease the levels of copper in the body, thereby mitigating the harmful effects of copper accumulation .

Action Environment

The action of TETA can be influenced by various environmental factors. For instance, the presence of other divalent cations in the body can potentially compete with copper for binding to TETA, potentially affecting its efficacy. Furthermore, factors such as pH and temperature could potentially influence the stability of the TETA-copper complex, and hence the drug’s effectiveness .

Safety and Hazards

The safety data sheet for Triethylenetetramine, from which N1,N10-Diacetyl Triethylenetetramine is derived, indicates that it causes severe skin burns and eye damage, may cause respiratory irritation, and may cause an allergic skin reaction . It is harmful if swallowed or in contact with skin .

properties

IUPAC Name

N-[2-[2-(2-acetamidoethylamino)ethylamino]ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N4O2/c1-9(15)13-7-5-11-3-4-12-6-8-14-10(2)16/h11-12H,3-8H2,1-2H3,(H,13,15)(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJZSOPBEHMQITR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCNCCNCCNC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201184788
Record name N,N′-[1,2-Ethanediylbis(imino-2,1-ethanediyl)]bis[acetamide]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201184788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1,N10-Diacetyl Triethylenetetramine

CAS RN

141998-22-3
Record name N,N′-[1,2-Ethanediylbis(imino-2,1-ethanediyl)]bis[acetamide]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=141998-22-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N′-[1,2-Ethanediylbis(imino-2,1-ethanediyl)]bis[acetamide]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201184788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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